molecular formula C14H22N4O3 B2800900 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1014088-48-2

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2800900
CAS No.: 1014088-48-2
M. Wt: 294.355
InChI Key: XMHGPGRMWJUCHX-UHFFFAOYSA-N
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Description

The compound “1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The pyrazole ring is attached to a piperidine ring via a carbonyl group .

Scientific Research Applications

Microwave-Assisted Direct Amidation

  • Research Context : Microwave-assisted treatment involving primary aliphatic amines and pyrrolidine or piperidine has been used to produce carboxamides in good yields. This method indicates the potential for synthesizing derivatives of pyrazole carboxamides efficiently (Milosevic et al., 2015).

Synthesis for Medical Imaging Tracers

  • Research Context : Pyrazole carboxamides, particularly those with a piperidine ring, have been synthesized for developing tracers for medical imaging, such as positron emission tomography (PET) ligands. These compounds target the cerebral cannabinoid CB1 receptor, indicating their potential in biological imaging studies (Tobiishi et al., 2007).

Radiochemical Synthesis for CB1 Cannabinoid Receptors

  • Research Context : Nucleophilic displacement in pyrazole rings with fluorides, leading to the synthesis of radiolabeled compounds like [18F]NIDA-42033, demonstrates the compound's potential as a radiotracer for studying CB1 cannabinoid receptors in the animal brain using PET (Katoch-Rouse & Horti, 2003).

Synthesis of N-Substituted Pyrazolo[3,4-d]Pyrimidin-4(5H)-ones

  • Research Context : Reactions involving various ethyl alcanoates and sodium ethoxide showcase the versatility of pyrazole carboxamides in producing diverse derivatives, indicating their potential in synthetic chemistry (Miyashita et al., 1990).

Cannabinoid Receptor Antagonists

  • Research Context : Pyrazole carboxamides have been explored as cannabinoid receptor antagonists, which are significant for their potential therapeutic applications in antagonizing the harmful side effects of cannabinoids (Lan et al., 1999).

Properties

IUPAC Name

1-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-3-18-9-11(13(16-18)21-4-2)14(20)17-7-5-10(6-8-17)12(15)19/h9-10H,3-8H2,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHGPGRMWJUCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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